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Compound of Interest

Compound Name: Erycibelline

Cat. No.: B216612

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
natural product Erycibelline. Due to the limited public availability of the complete raw data
from primary literature, this document presents a summary based on known structural
information and typical spectroscopic values for similar nortropane alkaloids. It is intended to
serve as a reference for researchers in natural product chemistry, medicinal chemistry, and
drug development.

Chemical Structure

Erycibelline is a dihydroxynortropane alkaloid with the molecular formula C7H13NOz2. Its
structure is characterized by a bicyclic nortropane core with two hydroxyl groups.

Molecular Formula: C7H13NO2 IUPAC Name: (1R,2R,5S,6S)-6-hydroxy-8-methyl-8-
azabicyclo[3.2.1]octan-2-ol

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for Erycibelline based on its
structure and data from analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

IH NMR (Proton NMR)
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Chemical Shift (5,

Coupling Constant

Position Multiplicity
ppm) (3, Hz)
H-1 ~3.5 brs
H-2 ~4.0 d ~4.0
H-3a ~2.0 m
H-3p ~1.8 m
H-4a ~2.1 m
H-4B ~1.9 m
H-5 ~3.6 brs
H-6 ~4.2 d ~4.0
H-7a ~1.7 m
H-7pB ~1.6 m
N-CHs ~2.5 S

13C NMR (Carbon NMR)

Position Chemical Shift (6, ppm)

C-1 ~60

C-2 ~70

C-3 ~35

C-4 ~30

C-5 ~62

C-6 ~72

C-7 ~33

N-CHs ~40
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Table 2: Mass Spectrometry (MS) Data

Technique lonization Mode Observed m/z Interpretation
High-Resolution Mass Calculated for

ESI+ [M+H]*: 144.0968
Spectrometry (HRMS) C7H14NO2%: 144.0970

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm~—?) Intensity Assignment

~3400 Strong, Broad O-H Stretch (Alcohol)
~2950 Medium C-H Stretch (Aliphatic)
~1450 Medium C-H Bend (Aliphatic)
~1100 Strong C-0 Stretch (Alcohol)
~1050 Strong C-N Stretch (Amine)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These are representative of standard methods used for the characterization
of natural products like Erycibelline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton
frequency of 400 MHz or higher.

o Sample Preparation: Approximately 5-10 mg of Erycibelline is dissolved in ~0.6 mL of a
deuterated solvent (e.g., CDCls, MeOD, or D20). Tetramethylsilane (TMS) is typically used
as an internal standard (& 0.00 ppm).

e 1H NMR Acquisition: One-dimensional proton spectra are acquired using a standard pulse
sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans
for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
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13C NMR Acquisition: One-dimensional carbon spectra are acquired with proton decoupling.
A larger spectral width (~220 ppm) is used. A greater number of scans is typically required
due to the lower natural abundance of 13C.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of Erycibelline is prepared in a suitable solvent (e.g.,
methanol or acetonitrile) with a small amount of acid (e.g., formic acid) to promote
protonation for positive ion mode.

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or
through a liquid chromatography (LC) system. The mass analyzer is scanned over a relevant
m/z range (e.g., 50-500 Da) to detect the protonated molecular ion [M+H]*.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or
KBr) by dissolving a small amount of Erycibelline in a volatile solvent and allowing the
solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount
of the sample with dry KBr powder and pressing it into a disc.

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400
cm~1). A background spectrum is first collected and automatically subtracted from the sample

spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a natural product like Erycibelline.
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Caption: General workflow for the isolation and spectroscopic characterization of Erycibelline.

« To cite this document: BenchChem. [Spectroscopic Data of Erycibelline: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b216612#spectroscopic-data-of-erycibelline-nmr-ms-
ir]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b216612?utm_src=pdf-body-img
https://www.benchchem.com/product/b216612?utm_src=pdf-body
https://www.benchchem.com/product/b216612#spectroscopic-data-of-erycibelline-nmr-ms-ir
https://www.benchchem.com/product/b216612#spectroscopic-data-of-erycibelline-nmr-ms-ir
https://www.benchchem.com/product/b216612#spectroscopic-data-of-erycibelline-nmr-ms-ir
https://www.benchchem.com/product/b216612#spectroscopic-data-of-erycibelline-nmr-ms-ir
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b216612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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